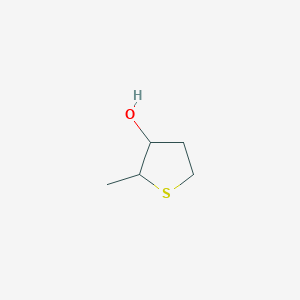

2-Methylthiolan-3-ol

Description

Properties

IUPAC Name |

2-methylthiolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c1-4-5(6)2-3-7-4/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUQWGSXLBQNPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylthiolan-3-ol can be synthesized through various methods. One common approach involves the reaction of 2-methylthiolane with a suitable oxidizing agent to introduce the hydroxyl group at the 3-position. Another method involves the ring-opening of 2-methylthiirane followed by cyclization to form the thiolane ring.

Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or platinum on carbon supports can facilitate the hydrogenation of precursor compounds, leading to the formation of the desired thiolane structure.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives. Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, basic or acidic catalysts.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, hydrogenated derivatives.

Substitution: Ethers, esters.

Scientific Research Applications

Flavor and Fragrance Industry

Overview

2-Methylthiolan-3-ol is primarily recognized for its role as a flavoring agent. It is characterized by its distinctive aroma, which is often described as meaty or savory. This compound is used to enhance the sensory profiles of various food products.

Applications

- Flavoring Agent : It is utilized in the production of savory flavors in processed foods, contributing to the overall taste and aroma profile.

- Fragrance Component : In perfumery, it serves as a base note, adding depth and complexity to fragrance formulations.

Case Study

In a study examining the impact of sulfur compounds on flavor perception, this compound was identified among key contributors to the umami flavor in cooked meats. The research highlighted its effectiveness in mimicking the taste of meat products in vegetarian alternatives .

Pharmaceutical Research

Overview

The pharmacological potential of this compound is being explored, particularly regarding its biological activities and therapeutic applications.

Applications

- Metabolic Regulation : Research indicates that compounds similar to this compound may act as farnesoid X receptor agonists. These receptors are crucial for regulating bile acid synthesis and lipid metabolism, making them targets for treating metabolic disorders .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, which could be leveraged in developing new antimicrobial agents .

Case Study

A recent patent application highlighted the synthesis of derivatives of this compound aimed at enhancing its efficacy as a metabolic regulator. The study demonstrated significant improvements in metabolic parameters when tested on animal models .

Analytical Chemistry

Overview

In analytical chemistry, this compound serves as a volatile marker due to its distinctive properties.

Applications

- Volatile Marker in Food Analysis : It is employed to trace flavor compounds during food processing and storage, helping to monitor quality and authenticity.

- Gas Chromatography Standards : The compound is utilized as a standard reference material in gas chromatography due to its volatility and stability under various conditions .

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Flavor Industry | Flavoring agent in savory foods | Enhances umami flavors |

| Fragrance Industry | Base note in perfumes | Adds complexity to scent profiles |

| Pharmaceutical Research | Potential metabolic regulator | Investigated for farnesoid X receptor activity |

| Analytical Chemistry | Volatile marker for food analysis | Used in gas chromatography as a standard |

Mechanism of Action

The mechanism of action of 2-Methylthiolan-3-ol involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s sulfur-containing structure allows it to participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Table 1: Key Properties of this compound Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Type | Notable Features |

|---|---|---|---|---|---|

| 3-(2-Fluorophenyl)-2-methylthiolan-3-ol | 1694788-49-2 | C₁₁H₁₃FOS | 212.28 | 2-Fluorophenyl at C3 | High electronegativity |

| 3-(4-Fluorophenyl)-2-methylthiolan-3-ol | 1547107-74-3 | C₁₁H₁₃FOS | 212.28 | 4-Fluorophenyl at C3 | Para-substitution effects |

| 3-(2-Methylphenyl)thiolan-3-ol | 1517245-86-1 | C₁₁H₁₄OS | 194.29 | 2-Methylphenyl at C3 | Electron-donating methyl group |

Key Observations:

Fluorinated Derivatives (CAS 1694788-49-2 and 1547107-74-3): These compounds share identical molecular formulas (C₁₁H₁₃FOS) and weights (212.28) but differ in fluorine substitution positions (ortho vs. para). Fluorine's electronegativity may increase polarity and hydrogen-bond acceptor strength, influencing solubility and receptor interactions .

Methylphenyl Derivative (CAS 1517245-86-1):

- The methyl group at the phenyl ring (C₁₁H₁₄OS) introduces steric bulk and electron-donating effects, which could enhance lipophilicity compared to fluorinated analogs. This property may favor membrane permeability in drug design .

Functional Implications

Biological Activity

2-Methylthiolan-3-ol, a sulfur-containing organic compound, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antifungal, and potential anticancer effects, supported by data tables and relevant case studies.

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of this compound.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Listeria monocytogenes | 16 |

| Klebsiella pneumoniae | 25 |

These results suggest that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes .

2. Antifungal Activity

The compound also demonstrates notable antifungal effects. Various studies have reported its efficacy against common fungal pathogens.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

| Fusarium solani | 50 |

The antifungal activity of this compound is particularly significant against Candida albicans, a common cause of opportunistic infections .

3. Anticancer Potential

Emerging research indicates that this compound may possess anticancer properties. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 20 |

| HT-29 (colon cancer) | 25 |

| A549 (lung cancer) | 30 |

These findings suggest that the compound may interfere with cancer cell growth mechanisms, possibly through the induction of oxidative stress and apoptosis .

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Oliveira-Tintino et al. demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro, with MIC values comparable to standard antibiotics .

- Anticancer Research : A recent investigation into the anticancer properties of this compound revealed that it effectively reduced cell viability in MCF-7 cells by inducing apoptosis via ROS generation. The study reported an IC50 value of 20 µM, indicating potent activity against breast cancer cells .

Q & A

Q. How can researchers leverage global emission models (e.g., NVOC frameworks) to study this compound’s environmental behavior?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.